molecular formula C10H10FNS B1475440 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine CAS No. 1889400-00-3

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine

Cat. No. B1475440
CAS RN: 1889400-00-3
M. Wt: 195.26 g/mol
InChI Key: YICXEYUPBGIVIF-UHFFFAOYSA-N
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Description

The compound “2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine” is a derivative of benzothiophene, which is a heterocyclic compound . Benzothiophenes are sulfur analogues of indole and have been found to possess high biological activity .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing benzothiophene derivatives. For instance, new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives have been obtained by cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .

Scientific Research Applications

Fluorescence Emission Studies

A study highlights the fluorescence emission properties of nitrogen-containing organic compounds, including those similar to 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine. These materials exhibit blue emission under certain conditions, with potential applications in biomedical fields due to their biocompatibility and unique properties mimicking biological macromolecules (Wang Shao-fei, 2011).

Biogenic Amine Catabolism

Research on Pseudomonas species reveals their ability to degrade biogenic amines, including structures similar to this compound, as carbon and energy sources. This demonstrates the compound's relevance in studying bacterial pathways for degrading nitrogenous organic pollutants (J. Luengo & E. R. Olivera, 2020).

Benzothiazole Scaffold in Medicinal Chemistry

A comprehensive review on benzothiazole derivatives, which includes compounds like this compound, outlines their significance in medicinal chemistry. These derivatives are studied for their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. The unique structural features of benzothiazoles make them integral to the development of bioactive molecules with potential therapeutic applications (M. Bhat & S. L. Belagali, 2020).

Environmental Impact and Remediation

Studies on amine-functionalized sorbents for PFAS removal highlight the critical role of amine groups, similar to those in this compound, in environmental remediation efforts. The interaction between amine functionalities and pollutants underlines the potential of such compounds in developing advanced materials for water treatment and pollution control (M. Ateia et al., 2019).

Future Directions

While specific future directions for “2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine” were not found, research into benzothiophene derivatives is ongoing. For example, a bisthienylethene-dipyrimido[2,1-b][1,3]benzothiazole (BTE-2PBT) triad has been designed and synthesized, exhibiting remarkable aggregation-induced emission (AIE) properties .

properties

IUPAC Name

2-(1-benzothiophen-3-yl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICXEYUPBGIVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine

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